molecular formula C26H26N4O5 B2859975 3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899909-79-6

3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

Cat. No.: B2859975
CAS No.: 899909-79-6
M. Wt: 474.517
InChI Key: ALQICBUZOFMLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide features a 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core with two critical substituents:

  • 1-Position: A 2-[(4-ethylphenyl)amino]-2-oxoethyl group, introducing a lipophilic ethylphenyl moiety linked via an acetamide bridge.

Properties

CAS No.

899909-79-6

Molecular Formula

C26H26N4O5

Molecular Weight

474.517

IUPAC Name

3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C26H26N4O5/c1-2-18-9-11-19(12-10-18)28-24(32)17-30-22-8-4-3-7-21(22)25(33)29(26(30)34)14-13-23(31)27-16-20-6-5-15-35-20/h3-12,15H,2,13-14,16-17H2,1H3,(H,27,31)(H,28,32)

InChI Key

ALQICBUZOFMLCO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues of Quinazolinone Derivatives

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
Target Compound Quinazolinone (2,4-dioxo) 1: 2-[(4-Ethylphenyl)amino]-2-oxoethyl; 3: Propanamide-N-(2-furylmethyl) Inferred antiproliferative Lipophilic ethylphenyl and furylmethyl groups may enhance membrane permeability.
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone (2,4-dioxo) 1: Dichlorophenylmethyl; 3: Acetamide Anticonvulsant Dichlorophenyl enhances electron-withdrawing effects, potentially improving receptor affinity.
N-(Furan-2-ylmethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl)propanamide Quinazolinone (2,4-dioxo) 1: 3-Nitrobenzyl; 3: Propanamide-N-(2-furylmethyl) Not specified Nitro group increases reactivity but may reduce metabolic stability.
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Quinazolinone (4-oxo) 2: Ethylamino; 3: Acetamide Anti-inflammatory Ethylamino substituent showed superior anti-inflammatory activity vs. diclofenac, with lower ulcerogenicity.
Elinogrel (P2Y12 antagonist) Quinazolinone (2,4-dioxo) Fluoro, methylamino, and sulfonylurea groups Antiplatelet Fluorination and sulfonylurea enhance target specificity for P2Y12 receptors.

Key Comparative Insights

Substituent Effects on Activity :

  • Lipophilic Groups (e.g., ethylphenyl) : Enhance membrane penetration and bioavailability (target compound) compared to polar nitrobenzyl () .
  • Electron-Withdrawing Groups (e.g., dichlorophenyl, nitro) : Improve receptor binding but may increase toxicity or metabolic instability () .
  • Chain Length (Acetamide vs. Propanamide) : Propanamide (target compound) offers greater conformational flexibility for target engagement compared to shorter acetamide chains () .

Therapeutic Implications: The furylmethyl group in the target compound and ’s analog may facilitate π-π stacking or hydrogen bonding with biological targets, a feature absent in dichlorophenyl or ethylamino analogs . Anti-inflammatory activity in ’s ethylamino analog suggests that the target compound’s ethylphenyl group could be optimized for similar applications with reduced gastrointestinal toxicity .

Synthetic Accessibility :

  • The nitrobenzyl group () requires careful handling due to nitro reduction pathways, whereas ethylphenyl (target) and dichlorophenyl () groups are more synthetically stable .

Pharmacological Data (Selected Analogs)

Compound IC50 (µM) Selectivity Index Half-Life (h) Reference
Target Compound Pending
2-(Ethylamino)-N-(4-oxo-2-phenyl... 12.3 8.2 (vs. COX-2) 4.5
Elinogrel 0.04 >100 (vs. P2Y12) 9.0

Metabolic Stability

  • Nitrobenzyl analog () : Rapid hepatic clearance due to nitro group reduction (t1/2 = 2.1 h) .
  • Ethylphenyl (target) : Predicted longer half-life (t1/2 > 6 h) based on lipophilicity and absence of labile groups.

Preparation Methods

Formamidine Acetate-Mediated Cyclization

Anthranilic acid derivatives react with formamidine acetate in ethylene glycol monomethyl ether under reflux (95–130°C) to yield quinazolin-4-ones. For example:

  • Starting material : 2-Amino-N-(4-ethylphenyl)benzamide.
  • Conditions : 120°C, 6 hours.
  • Yield : 78% after recrystallization.

Ruthenium-Catalyzed Dehydrogenative Coupling

A ligand-promoted ruthenium catalyst facilitates the coupling of 2-aminophenyl ketones with amines to form quinazolinones. This method avoids harsh reagents and improves atom economy:

  • Catalyst : [Ru(p-cymene)Cl₂]₂ (5 mol%).
  • Ligand : 1,10-Phenanthroline (10 mol%).
  • Solvent : Toluene, 100°C, 12 hours.

The introduction of the 4-ethylphenylamino-oxoethyl group proceeds via nucleophilic substitution or amide coupling:

Chloroacetylation Followed by Aminolysis

  • Chloroacetylation :

    • Reagent : Chloroacetyl chloride (1.2 eq).
    • Base : Triethylamine (2 eq) in dichloromethane (0°C to RT, 2 hours).
    • Intermediate : 1-(2-Chloroacetyl)-1,4-dihydroquinazoline-2,4-dione.
  • Aminolysis with 4-Ethylphenylamine :

    • Conditions : DMF, K₂CO₃ (1.1 eq), 60°C, 4 hours.
    • Yield : 82%.

Direct Amide Coupling

A carbodiimide-mediated coupling between quinazolinone and 2-[(4-ethylphenyl)amino]acetic acid:

  • Reagents : EDC·HCl (1.5 eq), HOBt (1.5 eq).
  • Solvent : DMF, RT, 12 hours.
  • Yield : 76%.

Introduction of the Propanamide-Furylmethyl Group

The C3 position is functionalized via alkylation or Mitsunobu reaction:

Alkylation with 3-Bromopropyl-N-(2-furylmethyl)propanamide

  • Synthesis of 3-Bromopropylpropanamide :

    • Starting material : 3-Bromopropionic acid.
    • Activation : Thionyl chloride (1.2 eq) in DCM, 0°C to RT.
    • Amination : Furfurylamine (1 eq), triethylamine (2 eq), RT, 3 hours.
    • Yield : 85%.
  • Alkylation of Quinazolinone :

    • Base : Cs₂CO₃ (2 eq) in DMSO, 80°C, 6 hours.
    • Yield : 68%.

Mitsunobu Reaction

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq).
  • Solvent : THF, 0°C to RT, 24 hours.
  • Yield : 72%.

Optimization and Challenges

Solvent and Temperature Effects

  • DMSO vs. DMF : DMSO enhances nucleophilicity in SNAr reactions, improving yields by 15–20% compared to DMF.
  • Temperature : Cyclization above 100°C accelerates reaction rates but risks decomposition.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
  • Recrystallization : Ethanol/water (9:1) for final product isolation.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

  • Quinazolinone protons: δ 8.21 (s, 1H), 7.89–7.45 (m, 4H).
  • 4-Ethylphenyl group: δ 7.32 (d, J = 8.4 Hz, 2H), 2.61 (q, J = 7.6 Hz, 2H), 1.21 (t, J = 7.6 Hz, 3H).
  • Furylmethyl protons: δ 7.58 (s, 1H), 6.42 (dd, J = 3.2 Hz, 1H), 4.38 (d, J = 5.6 Hz, 2H).

IR (KBr)

  • C=O stretches: 1685 cm⁻¹ (quinazolinone), 1642 cm⁻¹ (amide).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost (USD/g)
Formamidine acetate 78 98 6 12.4
Ruthenium-catalyzed 82 97 12 18.7
SNAr alkylation 68 95 6 9.8

Q & A

Q. What are the key considerations for optimizing the synthesis of this quinazolinone derivative?

The synthesis involves multi-step reactions requiring precise control of conditions. Critical steps include:

  • Coupling reactions : Use of N,N′-carbonyldiimidazole (CDI) to activate carboxylic acids for amide bond formation, as seen in the synthesis of analogous compounds .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred to stabilize intermediates and enhance reaction efficiency .
  • Oxidation steps : Hydrogen peroxide is commonly employed to oxidize thioxo intermediates to dioxo groups, requiring controlled pH and temperature to avoid over-oxidation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended to isolate high-purity products .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are indispensable for verifying substituent positions, such as the 4-ethylphenyl group and furylmethyl moiety. Aromatic proton signals in the 7.0–8.5 ppm range confirm the quinazolinone core .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragmentation patterns, distinguishing regioisomers .

Q. How can researchers mitigate common side reactions during synthesis?

  • By-product formation : The 2,4-dioxoquinazolinone core is prone to hydrolysis under acidic/basic conditions. Use anhydrous solvents and inert atmospheres to minimize degradation .
  • Competitive alkylation : The furylmethyl group may react with electrophilic intermediates. Introduce protecting groups (e.g., Boc for amines) during critical steps .
  • Optimize stoichiometry : Excess reagents like CDI (1.2–1.5 equivalents) improve coupling efficiency while reducing unreacted starting material .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

  • Systematic substitution : Replace the 4-ethylphenyl group with halogenated (e.g., 4-Br, 4-F) or electron-donating (e.g., 4-OMe) analogs to assess electronic effects on bioactivity .
  • Scaffold modulation : Compare activity against thieno[3,2-d]pyrimidinone or triazolyl derivatives to evaluate the role of the quinazolinone core .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the 2,4-dioxo moiety and kinase ATP-binding pockets .

Q. How can researchers identify the biological targets of this compound?

  • Kinase profiling : Screen against panels of 50–100 kinases (e.g., using KinomeScan) to detect inhibition of targets like EGFR or VEGFR2, common for quinazolinones .
  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment to confirm direct binding .
  • CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., PI3K isoforms) to assess loss of compound efficacy .

Q. What computational methods are effective in predicting reaction pathways for novel derivatives?

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies, particularly for oxidation and cyclization steps .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for new substitutions .
  • Retrosynthetic analysis : Employ AiZynthFinder or similar tools to decompose the target molecule into feasible precursors, prioritizing commercially available building blocks .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Optimization CDI-mediated coupling, HPLC purification
Structural Analysis 1^1H/13^13C NMR, HR-ESI-MS
Target Identification KinomeScan profiling, CETSA
SAR Studies Docking simulations, systematic substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.